1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one
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Overview
Description
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one is a complex organic compound featuring a thiazole ring, a morpholine ring, and a propenone group. The thiazole ring is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The morpholine ring is often found in pharmaceuticals due to its stability and ability to enhance the solubility of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Morpholine Ring Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.
Propenone Group Addition: The final step involves the addition of the propenone group through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperature and solvent conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated ketones.
Substitution Products: Various thiazole derivatives.
Scientific Research Applications
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.
Uniqueness
1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one is unique due to its combination of a thiazole ring, morpholine ring, and propenone group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(4-tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-5-12(17)16-6-7-18-10(8-16)13-15-11(9-19-13)14(2,3)4/h5,9-10H,1,6-8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDMHUZXVBVOQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CN(CCO2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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